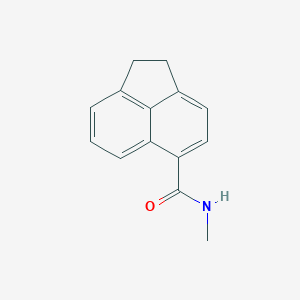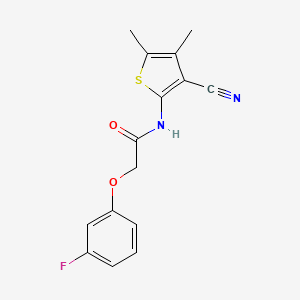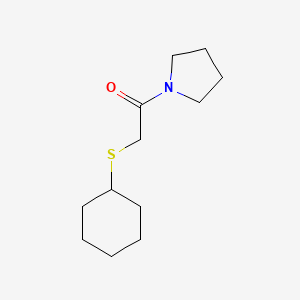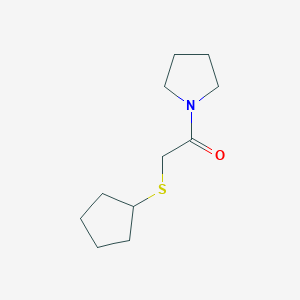
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It is known to inhibit the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways involved in inflammation and immune response.
作用机制
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine inhibits the activity of JAKs by binding to their active sites and preventing them from phosphorylating their downstream targets. This leads to a reduction in the activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of cell growth, differentiation, and survival. By inhibiting JAK activity, 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can disrupt the signaling pathways involved in inflammation and immune response, as well as the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has been shown to have a range of biochemical and physiological effects. It can inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and reduce the activation of inflammatory cells. 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has also been shown to reduce the production of cytokines, which are involved in the regulation of immune response and inflammation. In addition, 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can affect the expression of genes involved in cell growth, differentiation, and survival.
实验室实验的优点和局限性
One advantage of using 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine in lab experiments is its specificity for JAKs, which allows researchers to study the role of these enzymes in various biological processes. 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine is that it may not be effective in all cell types or under all experimental conditions. In addition, the use of 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine may have unintended effects on other signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine. One area of interest is the development of more potent and selective JAK inhibitors, which may have greater therapeutic potential for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the role of JAKs in the regulation of immune response and the development of autoimmune diseases. Finally, further research is needed to understand the complex signaling pathways involved in cancer growth and survival, and to identify new targets for therapeutic intervention.
合成方法
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine can be synthesized using a variety of methods, including the reaction of 2,3,5-trichloropyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then treated with sodium hydroxide to form 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine. Other methods include the reaction of 2,3,5-trichloropyridine with hydrazine sulfate, or the reaction of 4-amino-2,3,5-trichloropyridine with hydrazine hydrate.
科学研究应用
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has been used in a wide range of scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2,3,5-Trichloro-6-hydrazinylpyridin-4-amine has also been used to study the role of JAKs in inflammation and immune response, and to investigate the signaling pathways involved in these processes.
属性
IUPAC Name |
2,3,5-trichloro-6-hydrazinylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N4/c6-1-3(9)2(7)5(12-10)11-4(1)8/h10H2,(H3,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWTWTAESWKWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)NN)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-6-hydrazinylpyridin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)
![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)
![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)

![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)

![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)

![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)

